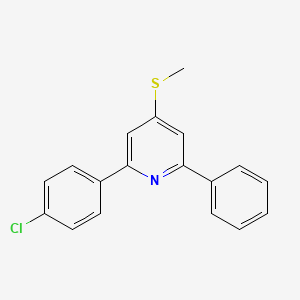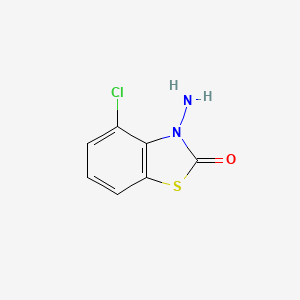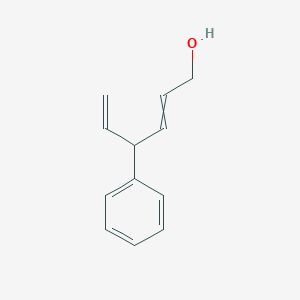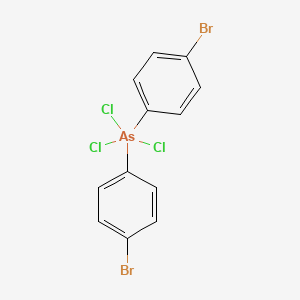
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups and three chlorine atoms attached to a central arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane typically involves the reaction of 4-bromophenyl derivatives with arsenic trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
2C6H4Br+AsCl3→(C6H4Br)2AsCl3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering the oxidation state of arsenic and potentially leading to different products.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific oxidation state achieved.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
科学的研究の応用
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and bromophenyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Bis(4-bromophenyl)amine: Similar structure but with an amine group instead of arsenic.
Bis(4-bromophenyl)ether: Contains an ether linkage instead of arsenic.
Bis(4-bromophenyl)methane: Features a methane linkage instead of arsenic.
Uniqueness
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is unique due to the presence of the arsenic center, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromophenyl groups and trichloroarsane moiety makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113827-95-5 |
|---|---|
分子式 |
C12H8AsBr2Cl3 |
分子量 |
493.3 g/mol |
IUPAC名 |
bis(4-bromophenyl)-trichloro-λ5-arsane |
InChI |
InChI=1S/C12H8AsBr2Cl3/c14-11-5-1-9(2-6-11)13(16,17,18)10-3-7-12(15)8-4-10/h1-8H |
InChIキー |
NEJYBGZAIROCNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


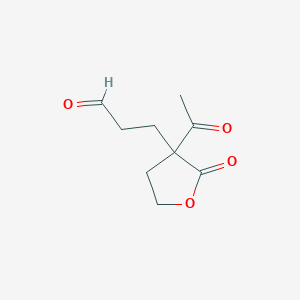
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
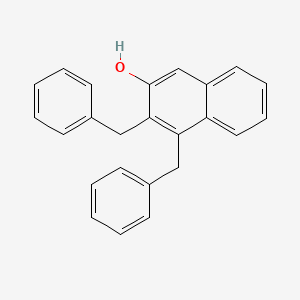
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)



![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
